3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876615 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876615 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. The process may involve heating, cooling, and the addition of reagents at controlled rates to facilitate the formation of the compound.
Industrial Production Methods: In an industrial setting, the production of MFCD32876615 is scaled up using large reactors and continuous flow systems. The methods are optimized to maximize efficiency and minimize waste. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876615 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876615 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pressures, and pH levels to ensure the desired outcome. For example, the oxidation of aromatic amines using water radical cations can be performed under ambient conditions without the need for traditional chemical catalysts .
Major Products Formed: The major products formed from the reactions of MFCD32876615 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, which are significant in drug development .
Wissenschaftliche Forschungsanwendungen
MFCD32876615 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties, particularly in the development of new drugs. Additionally, in industry, MFCD32876615 is used in the production of materials with specific properties, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of MFCD32876615 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can alter the activity of the target, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the context in which the compound is used .
Eigenschaften
Molekularformel |
C9H8BrCl2N3 |
---|---|
Molekulargewicht |
308.99 g/mol |
IUPAC-Name |
5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrClN3.ClH/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI-Schlüssel |
CELYKFNTOGMOHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.